molecular formula C9H15N3O B13260244 2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine

2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine

Cat. No.: B13260244
M. Wt: 181.23 g/mol
InChI Key: XJZFKDNQEYVPTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with 2-methyl-2-butanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylbutan-2-yl)oxy]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methylbutan-2-yloxy)pyrimidin-5-amine

InChI

InChI=1S/C9H15N3O/c1-4-9(2,3)13-8-11-5-7(10)6-12-8/h5-6H,4,10H2,1-3H3

InChI Key

XJZFKDNQEYVPTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC1=NC=C(C=N1)N

Origin of Product

United States

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